molecular formula C10H16F2N2O B2837909 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1856079-89-4

5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No. B2837909
CAS RN: 1856079-89-4
M. Wt: 218.248
InChI Key: WTAWKNUQADMRMT-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has also been shown to exhibit antioxidant and neuroprotective effects in animal models. These effects may be due to its ability to scavenge free radicals and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is its high potency and selectivity for the COX enzyme, which makes it an ideal candidate for the development of new anti-inflammatory drugs. However, its relatively low solubility in water and potential toxicity at high doses may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One area of interest is the development of new drugs for the treatment of inflammatory diseases such as arthritis. Another area of research is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound at different doses and in different animal models.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can be achieved through a multi-step process involving the reaction of 2,2-difluoroethylamine with 1,3-diketone and subsequent reaction with sec-butoxymethyl chloride. This synthesis method has been optimized to provide a high yield of the desired product with minimal impurities.

Scientific Research Applications

5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in pharmaceuticals. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-13-14(9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAWKNUQADMRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

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